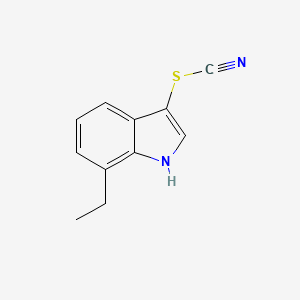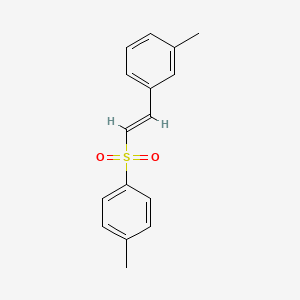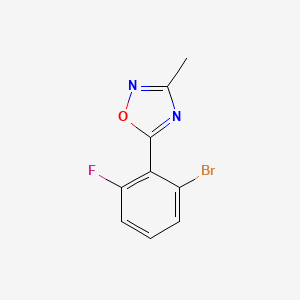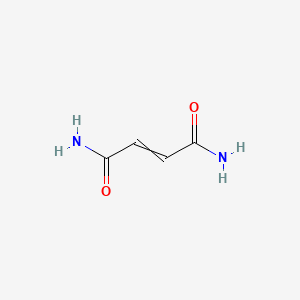
Maleic Acid Diamide
Descripción general
Descripción
Maleic Acid Diamide, also known as maleamide, is an organic compound derived from maleic acid. It is characterized by the presence of two amide groups attached to the maleic acid backbone. This compound is of significant interest due to its applications in various fields, including polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Maleic Acid Diamide can be synthesized through the reaction of maleic anhydride with ammonia or primary amines. The reaction typically involves the following steps:
Reaction with Ammonia: Maleic anhydride reacts with ammonia to form maleamic acid, which can further react to form this compound.
Reaction with Primary Amines: Maleic anhydride can also react with primary amines to form the corresponding diamide.
The reaction conditions generally involve moderate temperatures and the use of solvents such as water or alcohols to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves the large-scale reaction of maleic anhydride with ammonia or amines in continuous reactors. The process is optimized to ensure high yields and purity of the final product. The reaction mixture is typically subjected to purification steps such as crystallization or distillation to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Maleic Acid Diamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to succinic diamide or other reduced forms.
Substitution: The amide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Maleic acid, fumaric acid.
Reduction: Succinic diamide.
Substitution: Various N-substituted maleamides.
Aplicaciones Científicas De Investigación
Maleic Acid Diamide has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers and copolymers. Its ability to form stable amide bonds makes it valuable in creating high-performance materials.
Biology and Medicine: this compound derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of adhesives, coatings, and resins. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Maleic Acid Diamide involves its ability to form stable amide bonds with other molecules. This property is exploited in polymerization reactions where it acts as a cross-linking agent, enhancing the mechanical properties of the resulting polymers. In biological systems, its derivatives can interact with cellular targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Fumaric Acid Diamide: Similar in structure but differs in the geometric configuration of the double bond.
Succinic Diamide: Lacks the double bond present in Maleic Acid Diamide.
Maleic Anhydride: Precursor to this compound, lacks the amide groups.
Uniqueness
This compound is unique due to its ability to participate in a wide range of chemical reactions, forming stable amide bonds. Its geometric configuration allows for specific interactions in polymerization and biological systems, making it a versatile compound in various applications.
Propiedades
IUPAC Name |
but-2-enediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNZUFKXJJCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butenediamide, (2E)-, N1,N4-bis[2-(4,5-dihydro-2-nortall-oil alkyl-1H-imidazol-1-yl)ethyl] derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68442-77-3 | |
| Record name | 2-Butenediamide, (2E)-, N1,N4-bis[2-(4,5-dihydro-2-nortall-oil alkyl-1H-imidazol-1-yl)ethyl] derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenediamide, (E)-, N,N'-bis[2-(4,5-dihydro-2-nortall-oil alkyl-1H-imidazol-1-yl)ethyl] derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


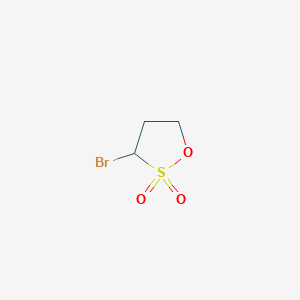

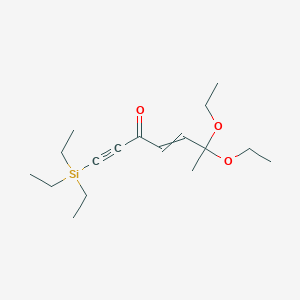
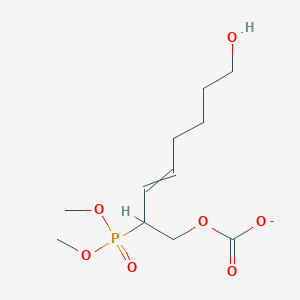

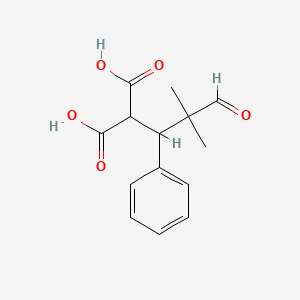
![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
![1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]-](/img/structure/B12520230.png)
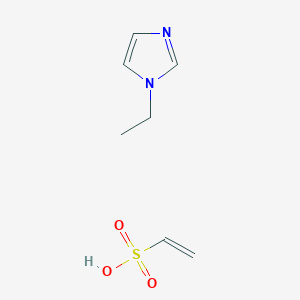
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)
